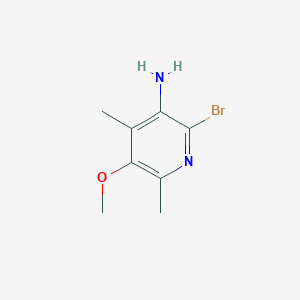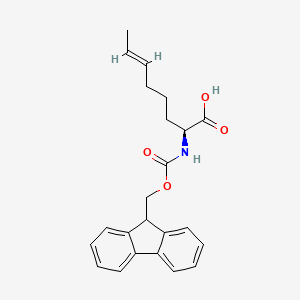
2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine is an organic compound that features both a bromoethyl group and a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-ethyl-6-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include azido, thioether, or ether derivatives of the pyridine ring.
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules that target specific biological pathways.
Industry: Utilized in the production of materials with unique properties, such as fluorinated polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in alkylation reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine is unique due to the presence of both a bromoethyl and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H7BrF3N |
|---|---|
Poids moléculaire |
254.05 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c9-5-4-6-2-1-3-7(13-6)8(10,11)12/h1-3H,4-5H2 |
Clé InChI |
IKCXLLCLGTUHTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(F)(F)F)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















